molecular formula C13H12ClNO B3052619 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 428467-92-9

1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B3052619
CAS No.: 428467-92-9
M. Wt: 233.69 g/mol
InChI Key: OHUJFCXYVKQJKN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the aldehyde group attaches to the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Another compound with a 3-chlorophenyl group, but with a piperazine ring instead of a pyrrole ring.

    1-(3-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde: A similar compound with one less methyl group on the pyrrole ring.

Uniqueness: 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both the 3-chlorophenyl group and the 2,5-dimethyl groups on the pyrrole ring provides distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-6-11(8-16)10(2)15(9)13-5-3-4-12(14)7-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUJFCXYVKQJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358254
Record name 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428467-92-9
Record name 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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